5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indanone derivatives. Indanone derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a methyl group on the nitrogen atom, and a dihydroindenamine core structure.
Preparation Methods
The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves several steps. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles . The reaction conditions typically involve the use of aliphatic amines such as piperidine, N-methyl piperazine, and morpholine under controlled conditions to yield the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, indanone derivatives are known to inhibit acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
5,6-Dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be compared with other similar compounds such as:
5,6-Dimethoxy-1-indanone: This compound shares the same core structure but lacks the N-methyl group, resulting in different chemical and biological properties.
N-methyl piperazine derivatives: These compounds have similar amine functionalities but differ in their core structures and substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and N-methyl groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
784078-63-3 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-13-10-5-4-8-6-11(14-2)12(15-3)7-9(8)10/h6-7,10,13H,4-5H2,1-3H3 |
InChI Key |
KEYPMNRVHLLDQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CC(=C(C=C12)OC)OC |
Purity |
95 |
Origin of Product |
United States |
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